

(2R,3S)-Brassinazole: A Technical Guide to a Potent Brassinosteroid Biosynthesis Inhibitor

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Compound of Interest					
Compound Name:	(2R,3S)-Brassinazole				
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This document provides a comprehensive technical overview of **(2R,3S)-Brassinazole**, a highly specific and potent inhibitor of brassinosteroid (BR) biosynthesis. Brassinosteroids are a class of steroidal phytohormones essential for a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation.[1][2] The ability to precisely modulate endogenous BR levels is critical for dissecting their signaling pathways and for potential applications in agriculture and drug development. Brassinazole, particularly its (2R,3S) stereoisomer, serves as an invaluable chemical tool for this purpose.[3]

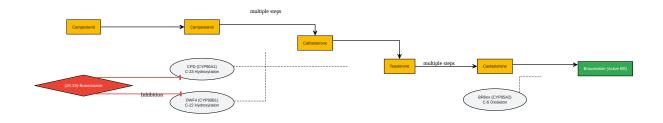
Mechanism of Action: Inhibition of Cytochrome P450

(2R,3S)-Brassinazole is a triazole-type compound that specifically targets key enzymes in the BR biosynthesis pathway.[4][5] Its primary mechanism involves the inhibition of cytochrome P450 monooxygenases (CYPs), which are critical for the hydroxylation steps in steroid synthesis.[4]

The main target of brassinazole is the enzyme DWF4 (CYP90B1), which catalyzes the rate-limiting C-22α hydroxylation of campesterol precursors.[6][7][8] By binding to the heme iron of DWF4, brassinazole blocks this crucial step, leading to a deficiency in downstream bioactive brassinosteroids like castasterone and brassinolide.[4][8] Feeding experiments have confirmed that the inhibitory action of brassinazole occurs at steps including the conversion of



cathasterone to teasterone, a reaction also mediated by a P450 enzyme.[4] Studies have shown that the (-)-BRZ1 enantiomer, corresponding to **(2R,3S)-Brassinazole**, is the most potent and specific inhibitor of BR biosynthesis.[3]



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BR Biosynthesis Pathway and Brassinazole Inhibition Site.

Quantitative Inhibitory Activity

The potency of **(2R,3S)-Brassinazole** has been quantified through various bioassays, primarily focusing on its ability to induce dwarfism and other phenotypes characteristic of BR-deficient mutants. The IC50 value, representing the concentration required to inhibit a biological process by 50%, is a key metric.

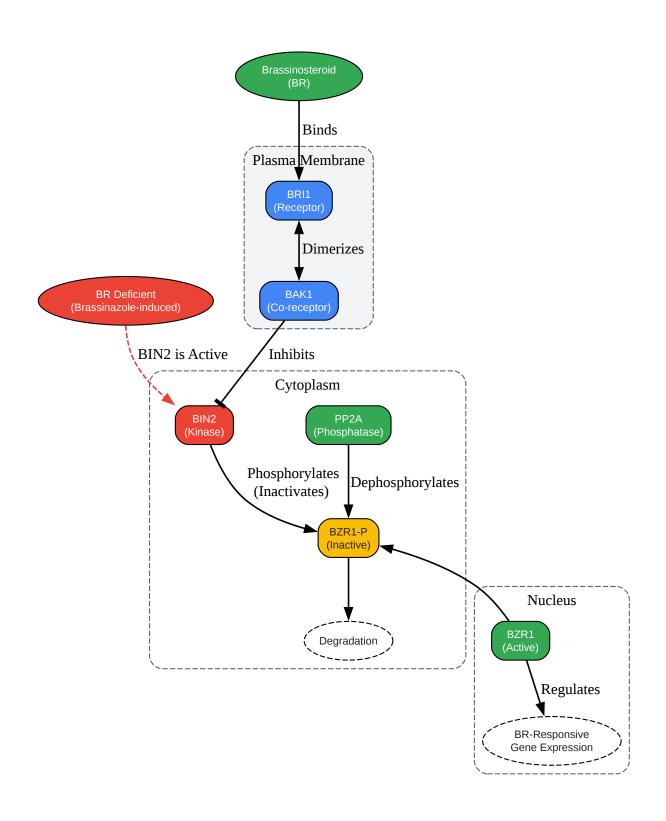


Inhibitor	Target/Assay	Organism	IC50 / Kd Value	Reference
Brassinazole (racemic)	Brassinosteroid Biosynthesis	Arabidopsis thaliana	~1 µM	[9]
Brassinazole (racemic)	Hypocotyl Elongation	Cress (Lepidium sativum)	~0.1 μM	[10]
Brassinazole (racemic)	DWF4 Binding	In vitro	Kd = 1.05 μM	[6][8]
YCZ-14 (analogue)	Hypocotyl Elongation	Arabidopsis thaliana	0.12 ± 0.04 μM	[2]
(-)-BRZ1 [(2R,3S)- enantiomer]	Hypocotyl Elongation	Arabidopsis thaliana	Nanomolar activity	[3]

Impact on Brassinosteroid Signaling

By depleting the pool of active brassinosteroids, brassinazole effectively shuts down the BR signaling cascade. In the absence of BRs, the GSK3-like kinase BIN2 (BRASSINOSTEROID-INSENSITIVE 2) remains active.[11] BIN2 phosphorylates and inactivates the key transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), promoting their cytoplasmic retention and degradation.[11] This prevents them from entering the nucleus and regulating the expression of thousands of BR-responsive genes. Treatment with brassinazole thus mimics the phenotype of BR-deficient mutants, such as dwf4, cpd, and det2.[4][5]





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Brassinosteroid Signaling Pathway and Effect of Inhibition.



Experimental Protocols

(2R,3S)-Brassinazole is frequently used in several key experimental protocols to study brassinosteroid functions.

This bioassay is commonly used to quantify the potency of BR biosynthesis inhibitors by measuring their effect on seedling growth in darkness (skotomorphogenesis).[12]

- Seed Sterilization and Plating: Surface-sterilize seeds (e.g., Arabidopsis thaliana or cress) and plate them on sterile ½ MS medium containing 1% sucrose and varying concentrations of the inhibitor (e.g., 0, 0.01, 0.1, 1, 10 μM brassinazole).[10]
- Stratification: Cold-treat the plates (e.g., 4°C for 2-4 days) to synchronize germination.
- Incubation: Transfer plates to a growth chamber under constant darkness at a controlled temperature (e.g., 21-22°C) for a set period (e.g., 5-7 days).
- Measurement: After the incubation period, scan the plates and measure the length of the hypocotyls for at least 20-30 seedlings per concentration.
- Data Analysis: Plot the average hypocotyl length against the log of the inhibitor concentration. Use a logit regression or similar sigmoidal curve fit to calculate the IC50 value.[10]

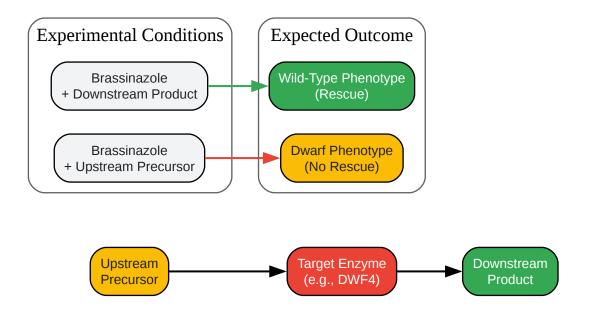
Workflow for Hypocotyl Elongation Assay.

Rescue experiments are performed to confirm that the observed phenotype from an inhibitor is specifically due to the depletion of the target molecule. This is done by co-applying the inhibitor with downstream intermediates of the blocked pathway.[4][12]

- Experimental Setup: Prepare growth media as in the hypocotyl assay. Create sets of plates containing: (a) Control, (b) Inhibitor (e.g., 1 μM brassinazole), (c) Inhibitor + upstream intermediate (e.g., Cathasterone), and (d) Inhibitor + downstream intermediate (e.g., Teasterone or Brassinolide).[4]
- Growth: Germinate and grow seedlings on these plates under appropriate light or dark conditions.



- Phenotypic Analysis: Measure hypocotyl length or observe other relevant phenotypes (e.g., leaf curling).
- Interpretation: If the inhibitor's effect is rescued (i.e., the phenotype reverts to wild-type) only by the addition of intermediates that are biosynthetically downstream of the proposed target enzyme, it confirms the inhibitor's site of action. For brassinazole, brassinolide or teasterone should rescue the dwarf phenotype, while upstream precursors like cathasterone should not. [4][5]



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Logic of a Rescue Experiment.

To directly measure the effect of brassinazole on BR levels, ultra-sensitive analytical techniques are required due to the low abundance of these hormones in plant tissues.[13][14]

- Sample Preparation: Grow plants with and without brassinazole treatment. Harvest and freeze-dry tissue (e.g., seedlings, leaves).
- Extraction: Homogenize the tissue and extract with a solvent like 80% acetonitrile. Add isotopically labeled internal standards to the extract for accurate quantification.[13][15]



- Purification (Solid-Phase Extraction): Purify the crude extract using a multi-step solid-phase extraction (SPE) protocol to remove interfering compounds and enrich for brassinosteroids. [14][16]
- Analysis (LC-MS/MS): Analyze the purified fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and precise quantification of multiple BRs and their precursors in a single run.[13][15][17]
- Comparison: Compare the levels of specific BRs in brassinazole-treated samples to control samples to confirm a reduction in downstream products.

Workflow for Brassinosteroid Quantification.

Conclusion

(2R,3S)-Brassinazole is a cornerstone chemical probe in plant biology. Its high specificity and potency in inhibiting brassinosteroid biosynthesis have been instrumental in elucidating the BR signaling pathway and understanding the hormone's role in virtually every aspect of a plant's life cycle. For researchers, it provides a reliable and reversible method to create a BR-deficient state, complementing genetic approaches. The detailed protocols and quantitative data presented here serve as a foundational guide for professionals aiming to leverage this powerful inhibitor in their research and development endeavors.

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